molecular formula C24H4Cl4O6 B117265 1,6,7,12-Tetrachloroperylene tetracarboxylic acid dianhydride CAS No. 156028-26-1

1,6,7,12-Tetrachloroperylene tetracarboxylic acid dianhydride

Cat. No. B117265
M. Wt: 530.1 g/mol
InChI Key: YGRXZLAMYLGXMF-UHFFFAOYSA-N
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Description

1,6,7,12-Tetrachloroperylene tetracarboxylic acid dianhydride is a perylene derivative used in the preparation of fluorofluorescent perylene bisimides for use in perfluorinated liquids . The fluorescence of this compound has made it a viable target for use as fluorescent liquid crystals .


Synthesis Analysis

A family of novel unsymmetrical “peri”-substituted perylene-3,4,9,10-tetracarboxylic acid derivatives, with 1,6,7,12-tetrachloro-substituents at the bay-positions, has been synthesized . To synthesize these new compounds, pure 1,6,7,12-tetrachloroperylene-3,4,9,10-tetracarboxylic tetra-n-butylester has been employed as the precursor and the structural modifications have been carried out exclusively at the “peri” positions in an efficient manner .


Molecular Structure Analysis

The molecular formula of 1,6,7,12-Tetrachloroperylene tetracarboxylic acid dianhydride is C24H4Cl4O6 . The molecular weight is 530.10 .


Chemical Reactions Analysis

The redox and optical properties of the novel unsymmetrical “peri”-substituted perylene-3,4,9,10-tetracarboxylic acid derivatives have been explored with the intent of unveiling opto-electronic characteristics of these newly synthesized compounds .


Physical And Chemical Properties Analysis

The predicted density of 1,6,7,12-Tetrachloroperylene tetracarboxylic acid dianhydride is 1.962±0.06 g/cm3 . The predicted boiling point is 757.1±55.0 °C .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Facile Transformation into Chromophores

    Zagranyarski et al. (2012) reported an efficient synthesis method transforming 1,6,7,12-tetrachloroperylene tetracarboxylic acid dianhydride into strong donor-acceptor chromophores, which is a significant development in organic chemistry (Zagranyarski et al., 2012).

  • Novel Derivatives and Electrochemical Properties

    Dubey et al. (2016) synthesized a family of novel unsymmetrical "peri"-substituted derivatives from 1,6,7,12-tetrachloroperylene tetracarboxylic acid, exploring their redox and optical properties to understand the opto-electronic characteristics of these compounds (Dubey et al., 2016).

  • Synthesis of Tetrabromo Analogues

    Wang Hu (2015) conducted a study focusing on synthesizing tetrabromo analogues from 1,6,7,12-tetrachloroperylene tetracarboxylic acid dianhydride (Wang Hu, 2015).

Opto-Electronic and Material Applications

  • New Dyes and Colorants

    Paluszkiewicz et al. (2016) created aliphatic esters of 1,6,7,12-tetrachloroperylene tetracarboxylic acid for use as potential fluorescent light-stable colorants, particularly for high-visibility safety wear (Paluszkiewicz et al., 2016).

  • Highly Soluble Amino-Substituted Derivatives

    Chen et al. (2015) synthesized 1,6- and 1,7-regioisomers of diamino-substituted derivatives, showing significant differences in optical characteristics and solvatochromism in the near-infrared region (Chen et al., 2015).

  • Scalable Synthesis for Advanced Material Applications

    Dubey et al. (2015) developed a robust and scalable procedure for synthesizing 1,6,7,12-tetrachloroperylene tetracarboxy bisanhydride, showcasing its potential as a highly valuable synthon for advanced materials (Dubey et al., 2015).

  • Synthesis of Soluble Monoamino-Substituted Derivatives

    Chen and Chang (2014) reported the synthesis of monoamino-substituted derivatives, demonstrating unique charge transfer emission and solvatochromism in the near-infrared region (Chen & Chang, 2014).

Other Notable Applications

  • Formation of Nonaromatic Polyimides

    Matsumoto (1999) synthesized novel tetracarboxylic dianhydride bearing a cycloaliphatic structure, indicating potential applications in creating nonaromatic polyimides (Matsumoto, 1999).

  • Development of Water-Resistant Sulfonated Polyimides

    Zhang et al. (2010) focused on synthesizing sulfonated polyimides from a novel sulfonated dianhydride, suggesting potential in water-resistant materials (Zhang et al., 2010).

Safety And Hazards

It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling 1,6,7,12-Tetrachloroperylene tetracarboxylic acid dianhydride . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

The functionalization of 1,6,7,12-Tetrachloroperylene Tetracarboxylic Acid Anhydride for the synthesis of Metal-Organic Frameworks in energy applications has been explored . This suggests that future research could focus on further exploring its supramolecular and photovoltaic capabilities .

properties

IUPAC Name

11,14,22,26-tetrachloro-7,18-dioxaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2(26),3,5(25),9,11,13,15,20,23-decaene-6,8,17,19-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H4Cl4O6/c25-9-1-5-13-6(22(30)33-21(5)29)2-11(27)17-18-12(28)4-8-14-7(23(31)34-24(8)32)3-10(26)16(20(14)18)15(9)19(13)17/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGRXZLAMYLGXMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C3=C4C(=C1Cl)C5=C(C=C6C7=C5C(=C(C=C7C(=O)OC6=O)Cl)C4=C(C=C3C(=O)OC2=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H4Cl4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,6,7,12-Tetrachloroperylene tetracarboxylic acid dianhydride

CAS RN

156028-26-1
Record name 1,6,7,12-Tetrachloroperylene tetracarboxylic acid dianhydride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
48
Citations
A Palukoshka - 2020 - search.proquest.com
6, 7, 12-tetrachloroperylene tetracarboxylic acid anhydride (PDACl4) is a fluorescent dye with a wide range of tunability. This work explores the functionalization of PDACl4 to exploit its …
Number of citations: 3 search.proquest.com
W Zhang, Y Song, Y Wang, Y Gong… - ACS Applied Nano …, 2020 - ACS Publications
In electrochemiluminescence (ECL) field, screening luminophores, especially potential-resolved luminophores with the same parent chromophore, is essential for the development of …
Number of citations: 7 pubs.acs.org
Q Li, H Guo, X Yang, S Zhang, H Zhang - Tetrahedron, 2017 - Elsevier
Bay-substituted tetrachloro-perylene diimide dianion salt was synthesized facilely by using K 2 CO 3 as reducing agent. The structure was confirmed by using a very thorough analysis …
Number of citations: 7 www.sciencedirect.com
L Hou, C Xie, M Di, H Song, Y Liu, M Run - Materials Today …, 2021 - Elsevier
In order to prepare white fluorescent polymer materials, poly(ethylene succinate-co-cyclohexane dimethanol) (PESC) emitting blue fluorescence and poly (butylene terephthalate-co-…
Number of citations: 2 www.sciencedirect.com
Q Wang, L Lv, W Chi, Y Bai, W Gao, P Zhu, J Yu - Biosensors, 2023 - mdpi.com
Hydrogen peroxide (H 2 O 2 ) and glucose play a key role in many cellular signaling pathways. The efficient and accurate in situ detection of H 2 O 2 released from living cells has …
Number of citations: 4 www.mdpi.com
AM Bragança, M Araújo… - Particle & Particle …, 2015 - Wiley Online Library
Polyurea dendrimer‐perylene nanoshells are found to accurately discriminate structurally closely related nitroaromatics. Both studied systems, PURE G1 ‐PER 6 and PURE G4 ‐PER …
Number of citations: 13 onlinelibrary.wiley.com
FJ Zhao, G Zhang, Z Ju, YX Tan, D Yuan - Inorganic Chemistry, 2020 - ACS Publications
Combining electron and energy transfer processes is very significant for efficient photocatalytic oxidation of organic molecules. The first synthesized MOF, Co 2 (L)(2,6-NDC) 2 ·xguest (…
Number of citations: 43 pubs.acs.org
SB Jung, YT Jeong - Journal of the Korean Institute of Electrical …, 2019 - koreascience.kr
Although perylene bisimide derivatives have advantages such as excellent thermal stability and high luminance efficiency, they have poor solubility characteristics in organic solvents. …
Number of citations: 2 koreascience.kr
M Sun, H Liu, Y Su, W Yang, Y Lv - Analytical chemistry, 2020 - ACS Publications
Fluoride ion detection in water focuses much attention due to the serious healthy impact in human pathologies. For fluoride recognition, the chemical affinity between fluoride and silicon …
Number of citations: 22 pubs.acs.org
A Saeed, G Shabir - Spectrochimica Acta Part A: Molecular and …, 2014 - Elsevier
Five phenolic azo-dyes (3a–e) were synthesized by diazo coupling of the suitably substituted anilines (1a–e) with phenol at low temperature in alkaline medium. The resulting dyes …
Number of citations: 16 www.sciencedirect.com

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